molecular formula C10H12N8O4 B1496469 3'-Azido-3'-deoxyguanosine CAS No. 98870-11-2

3'-Azido-3'-deoxyguanosine

Cat. No.: B1496469
CAS No.: 98870-11-2
M. Wt: 308.25 g/mol
InChI Key: UVOJLWIUDJJXHQ-DXTOWSMRSA-N
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Description

3'-Azido-3'-deoxyguanosine is a useful research compound. Its molecular formula is C10H12N8O4 and its molecular weight is 308.25 g/mol. The purity is usually 95%.
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Biological Activity

3'-Azido-3'-deoxyguanosine (AZdG) is a nucleoside analog that has garnered attention due to its potential biological activities, particularly in the context of antiviral therapies. This article reviews the biological activity of AZdG, focusing on its mechanisms of action, cytotoxicity, and therapeutic implications, supported by relevant case studies and research findings.

AZdG functions primarily as a nucleoside reverse transcriptase inhibitor (NRTI) . Its azido group at the 3' position prevents the formation of phosphodiester bonds during DNA synthesis, leading to chain termination. This mechanism is critical in inhibiting viral replication, particularly for viruses such as HIV.

Key Findings on Mechanism:

  • Inhibition of Viral Replication : AZdG has been shown to inhibit the replication of various retroviruses by targeting their reverse transcriptase enzymes. Studies indicate that AZdG competes with natural nucleotides for incorporation into viral DNA, ultimately leading to the termination of DNA synthesis .
  • Selectivity : AZdG exhibits selectivity towards viral reverse transcriptases over human DNA polymerases, minimizing toxicity to host cells .

Cytotoxicity and Effects on Host Cells

Despite its antiviral efficacy, AZdG's incorporation into host cellular DNA can lead to cytotoxic effects. The following table summarizes the cytotoxicity profiles observed in various studies:

StudyCell TypeConcentration (µM)Observed Effects
E. coli10Inhibition of DNA synthesis, cell elongation
HepG25Mitochondrial dysfunction, apoptosis
Primary human lymphocytes1-10Decreased viability, increased apoptosis

Case Studies

  • E. coli Model : In E. coli cultures treated with AZdG, significant elongation of cells was observed, indicating inhibition of DNA synthesis due to chain termination .
  • Hepatotoxicity in Human Cells : In HepG2 liver cells, AZdG exposure resulted in mitochondrial dysfunction and increased apoptosis rates at concentrations as low as 5 µM .

Therapeutic Implications

AZdG's antiviral properties make it a candidate for treating viral infections, particularly in immunocompromised patients. Its role in combination therapies is also being explored.

Recent Developments:

  • Antiviral Therapy : As part of highly active antiretroviral therapy (HAART), AZdG is used to manage HIV infection effectively. However, long-term use can lead to mitochondrial toxicity and related side effects .
  • Potential for Other Viruses : Research is ongoing into AZdG's efficacy against other viral pathogens beyond HIV, including hepatitis viruses and certain oncogenic viruses .

Properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O4/c11-10-14-7-5(8(21)15-10)13-2-18(7)9-6(20)4(16-17-12)3(1-19)22-9/h2-4,6,9,19-20H,1H2,(H3,11,14,15,21)/t3-,4-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOJLWIUDJJXHQ-DXTOWSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)N=[N+]=[N-])O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N=[N+]=[N-])O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468812
Record name 3'-AZIDO-3'-DEOXYGUANOSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98870-11-2
Record name 3'-AZIDO-3'-DEOXYGUANOSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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